Cas no 2309612-91-5 (N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide)
![N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/2309612-91-5x500.png)
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(naphthalen-1-yl)acetamide
- N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide
- N-(2-methyl-2-thiophen-3-ylpropyl)-2-naphthalen-1-ylacetamide
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- インチ: 1S/C20H21NOS/c1-20(2,17-10-11-23-13-17)14-21-19(22)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3,(H,21,22)
- InChIKey: NYFMKKHGASMDGY-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(C)(C)CNC(CC1=CC=CC2C=CC=CC1=2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 408
- トポロジー分子極性表面積: 57.3
- 疎水性パラメータ計算基準値(XlogP): 4.9
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6357-1627-40mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-50mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-2μmol |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-2mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-4mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-100mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-75mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-5mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-10mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6357-1627-30mg |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide |
2309612-91-5 | 30mg |
$119.0 | 2023-09-09 |
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamideに関する追加情報
Introduction to N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide (CAS No. 2309612-91-5)
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide, identified by its CAS number 2309612-91-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of aromatic and heterocyclic moieties, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide consists of a thiophene ring, a naphthalene ring, and an amide functional group, all connected through an acetyl moiety. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up numerous possibilities for its use in drug design and development. The thiophene ring, in particular, is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets in a variety of ways.
In recent years, there has been a surge in research focused on the development of novel therapeutics targeting neurological disorders, infectious diseases, and chronic conditions. Compounds like N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide are being explored for their potential to modulate biological pathways associated with these diseases. For instance, the aromatic rings in this compound can serve as binding sites for enzymes and receptors, while the amide group can participate in hydrogen bonding interactions, enhancing binding affinity and selectivity.
The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps in the synthesis include the formation of the thiophene-thiiranium intermediate, followed by ring-opening reactions and subsequent functionalization to introduce the naphthalene and amide moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, which are crucial for obtaining the desired product structure.
The pharmacological properties of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide have been studied extensively in vitro and in vivo. Preclinical studies have shown that this compound exhibits promising activity against various biological targets, including enzymes involved in inflammation and pain signaling. The thiophene ring has been found to interact with certain protein targets, leading to modulatory effects that could be exploited for therapeutic purposes. Additionally, the naphthalene moiety contributes to the compound's solubility and bioavailability, which are critical factors for drug efficacy.
In the context of drug discovery, N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(naphthalen-1-yl)acetamide serves as a valuable building block for designing more complex molecules with enhanced pharmacological profiles. By modifying its core structure or appending different functional groups, researchers can generate libraries of derivatives with tailored properties. This approach has been successful in identifying lead compounds that undergo further optimization to improve potency, selectivity, and pharmacokinetic characteristics.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-[2-methyl-2-(thiophen-3-y l)propyl]-
The future prospects for N-[
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